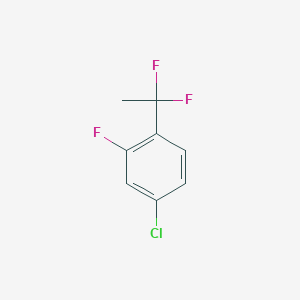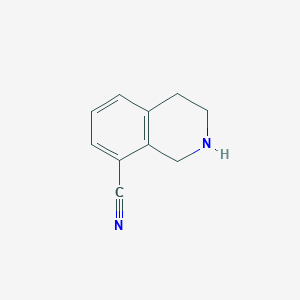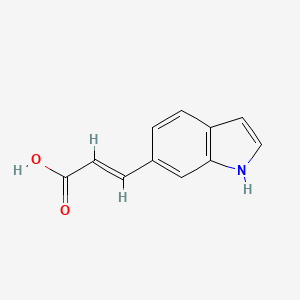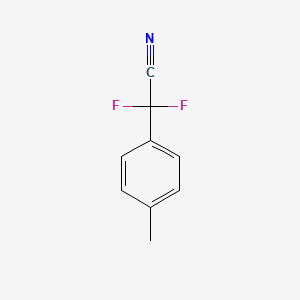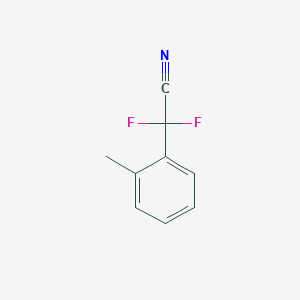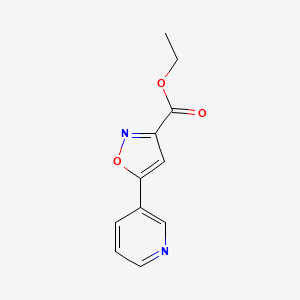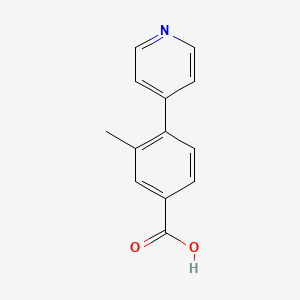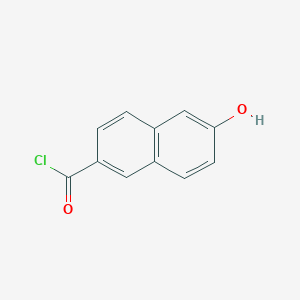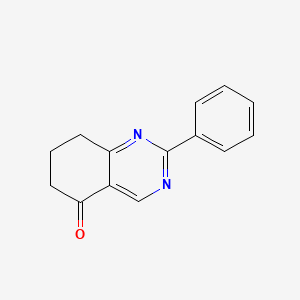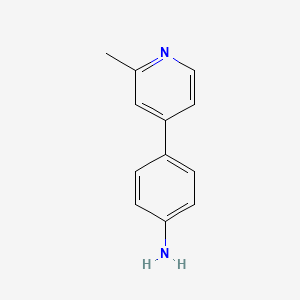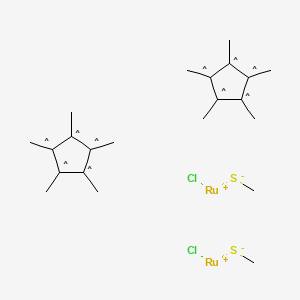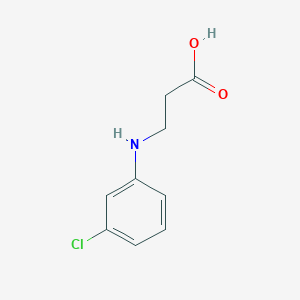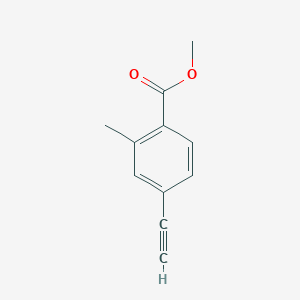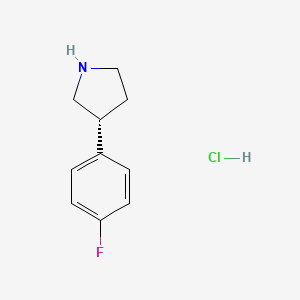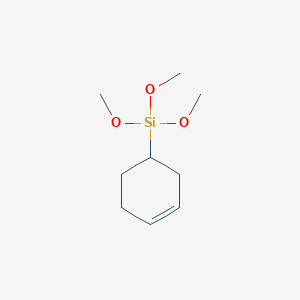
3-Cyclohexenyltrimethoxysilane
Overview
Description
3-Cyclohexenyltrimethoxysilane is an organic silicon compound with the chemical formula C10H20O3Si. This compound features a cyclohexenyl group and three methoxy groups, making it a versatile reagent in various chemical processes .
Preparation Methods
The synthesis of 3-Cyclohexenyltrimethoxysilane typically involves the reaction of cyclohexene with trimethoxysilane under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the addition of the trimethoxysilane group to the cyclohexene ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Cyclohexenyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form siloxanes, which are useful in the production of silicone materials.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles, such as halides or amines.
Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
3-Cyclohexenyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is employed in the production of silicone resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of 3-Cyclohexenyltrimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can further condense to form siloxane bonds. These siloxane bonds are responsible for the compound’s stability and reactivity. The molecular targets include various nucleophiles and electrophiles that interact with the silicon atom .
Comparison with Similar Compounds
3-Cyclohexenyltrimethoxysilane can be compared with other trimethoxysilane compounds, such as:
Phenyltrimethoxysilane: Contains a phenyl group instead of a cyclohexenyl group, leading to different reactivity and applications.
Vinyltrimethoxysilane: Features a vinyl group, which makes it more reactive in polymerization reactions.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group, providing unique properties for binding to metal surfaces
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of organosilicon compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXPYDTIXIPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCC=CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


